![molecular formula C11H14N4O2 B2744993 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887672-46-0](/img/structure/B2744993.png)

7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

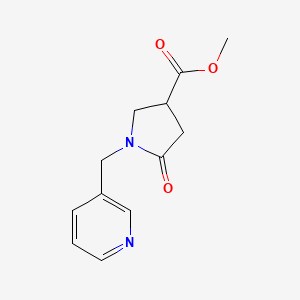

“7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C11H14N4O2 . It has a molecular weight of 234.25 . This compound is intended for research use only .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed . Another protocol describes the assembly of 7-methylpyrazolo[1,5-a]pyrimidines and 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines using di-tert-butyl peroxide (DTBP) in an oxidative radical cyclization .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Physical And Chemical Properties Analysis

The compound is a solid and should be stored at room temperature . Its InChI code is 1S/C10H12N4O2/c1-10(2,3)7-4-6(8(15)16)13-9-11-5-12-14(7)9/h4-5H,1-3H3,(H,15,16) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Regioselective Synthesis

A study by Massari et al. (2017) developed efficient and regioselective one-step procedures for the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting the utility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold for preparing biologically active compounds Massari et al., 2017.

Crystallographic Studies

Canfora et al. (2010) reported the molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in two solvate forms. These studies provide insights into the supramolecular architecture and hydrogen-bonding patterns, which are crucial for understanding the chemical behavior and potential applications of such compounds Canfora et al., 2010.

Potential Biological Activities

Antimicrobial and Antifungal Properties

The triorganotin(IV) complexes of a closely related compound, 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, were synthesized and characterized by Ruisi et al. (2010). These complexes exhibited in vitro activity against Gram-positive bacteria, suggesting potential applications in antimicrobial therapy Ruisi et al., 2010.

Antiviral Activity

The regioselective synthesis process developed by Massari et al. (2017) led to the identification of compounds with promising abilities to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, indicating potential antiviral applications Massari et al., 2017.

Antitumor Activity

Hafez and El-Gazzar (2009) explored the synthesis of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. Some of the synthesized compounds exhibited inhibitory effects on the growth of a wide range of cancer cell lines, suggesting potential applications in cancer therapy Hafez & El-Gazzar, 2009.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.

Mode of Action

Similar compounds have been shown to inhibit cdk2, which could suggest that this compound may also interact with cdk2 or similar proteins .

Biochemical Pathways

If this compound does indeed inhibit cdk2, it would affect the cell cycle regulation pathway, potentially leading to cell cycle arrest .

Result of Action

If this compound does inhibit cdk2, it could potentially lead to cell cycle arrest, affecting the proliferation of cells .

Eigenschaften

IUPAC Name |

7-tert-butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-6-12-10-13-7(9(16)17)5-8(11(2,3)4)15(10)14-6/h5H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHONFBDHGEDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=N1)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B2744910.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)

![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)